6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom in the ring system. The compound is notable for its potential applications in medicinal chemistry and drug development due to its structural properties that can influence biological activity.
6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane belongs to the class of spirocyclic compounds, specifically those containing nitrogen heteroatoms. Its classification as an azaspiro compound indicates that it features a nitrogen atom within its spirocyclic framework, enhancing its reactivity and potential utility in organic synthesis.
The synthesis of 6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane involves several key steps:
The molecular formula for 6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane is C15H19NO3, with a molecular weight of approximately 261.32 g/mol. The structure features a spirocyclic arrangement with a hydroxyl group and a carbobenzyloxy (Cbz) protecting group attached to the nitrogen atom .
6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane can undergo various chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for compounds like 6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane often involves interactions with biological targets such as enzymes or receptors:
Data on specific mechanisms may vary depending on the biological context and target interactions.
The physical properties of 6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane include:
Chemical properties include:
6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane has significant applications in scientific research:
The synthesis of 6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane relies on strategic ring-closing methodologies to construct its characteristic spirocyclic architecture. Patent data reveals that intramolecular cyclization of appropriately functionalized precursors serves as the predominant route for forming the azaspiro[3.4]octane scaffold. A particularly efficient approach involves ring-closing metathesis (RCM) of diene precursors bearing Cbz-protected amine functionalities, where Grubbs II catalyst (3-5 mol%) facilitates spiroannulation at 40-60°C in dichloromethane to deliver the spiro[3.4]octane core in 75-82% yield [1]. Alternative pathways include intramolecular aldol cyclizations of keto-amine precursors, which proceed under mild basic conditions (K₂CO₃, DMF, 25°C) to afford the spirocyclic structure with concurrent introduction of the C1-hydroxy group [4]. Notably, the carbonyl precursor "6-Cbz-1-oxo-6-aza-spiro[3.4]octane" (Sigma-Aldrich) serves as a critical intermediate that can be selectively reduced to the alcohol via NaBH₄ in methanol at 0°C, achieving >95% conversion and high diastereoselectivity when chiral directing groups are present [3].
Table 1: Comparative Analysis of Spirocyclic Core Formation Routes
Method | Precursor | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
Ring-Closing Metathesis | Diene with Cbz-amine | Grubbs II (5 mol%), DCM, 40°C | 75-82 | Atom economy, functional group tolerance |
Intramolecular Aldol | Keto-amine with Cbz | K₂CO₃ (2 eq), DMF, 25°C, 12h | 68-75 | Direct C1-hydroxy group installation |
Carbonyl Reduction | 6-Cbz-1-oxo-6-aza-spiro[3.4]octane | NaBH₄ (1.2 eq), MeOH, 0°C, 1h | >95 | High selectivity, commercial precursor |
Protecting group selection critically impacts synthetic efficiency and regioselectivity during 6-aza-spiro[3.4]octane synthesis. The carboxybenzyl (Cbz) group demonstrates exceptional compatibility with spirocyclic formation reactions due to its orthogonal stability toward both acidic and basic conditions encountered during cyclization steps [1] [3]. Comparative studies documented in patent WO2019183636A1 reveal that Cbz outperforms tert-butoxycarbonyl (Boc) in azaspirooctane syntheses involving Lewis acid-mediated transformations, as Boc exhibits partial deprotection under acidic cyclization conditions (e.g., BF₃·Et₂O catalysis) [1]. The stability profile of Cbz enables sequential functionalization of the azaspirooctane core – notably, it withstands temperatures up to 80°C during ring-closing events and remains intact during NaBH₄ reductions of the C1-carbonyl [3] [4]. Final deprotection is achieved via catalytic hydrogenation (10% Pd/C, H₂, MeOH, 25°C) without spirocycle degradation, typically requiring 2-4 hours for complete Cbz removal [4].
Table 2: Protecting Group Performance in Azaspirooctane Synthesis
Protecting Group | Stability Profile | Deprotection Conditions | Compatibility with Reduction |
---|---|---|---|
Cbz (carbobenzyloxy) | Stable: acids (moderate), bases, nucleophiles | H₂/Pd-C, MeOH, 25°C, 2-4h | Excellent (>95% recovery) |
Boc (tert-butyloxycarbonyl) | Limited: Lewis acids, strong acids | TFA/DCM (1:1), 0°C, 30min | Good (requires neutral conditions) |
Fmoc (9-fluorenylmethyl) | Limited: secondary amines, bases | Piperidine/DMF (1:4), 25°C, 1h | Poor (base-sensitive) |
Stereoselective construction of the chiral C1-hydroxy center represents a pivotal challenge addressed through multiple innovative approaches. Substrate-directed diastereoselective reduction of the 1-oxo precursor (e.g., Sigma-Aldrich's 6-Cbz-1-oxo-6-aza-spiro[3.4]octane) using L-selectride in THF at -78°C achieves up to 15:1 diastereomeric ratio favoring the (S)-alcohol configuration [4]. For asymmetric synthesis from acyclic precursors, chiral auxiliary-mediated cyclization has proven effective – (R)-phenylglycinol-derived enolates undergo diastereoselective Mannich cyclization to establish the spirocenter with >90% de, followed by auxiliary removal under oxidative conditions (NaIO₄, H₂O/THF) [1]. Recent advances leverage organocatalytic asymmetric Michael additions for constructing the quaternary spirocenter; cinchona alkaloid-derived catalysts (e.g., DHQD)₂PHAL facilitate enantioselective cyclizations with 80-90% ee in fluorinated alcohols as solvents [1]. Rigorous reaction parameter optimization revealed that maintaining low temperatures (-40°C) during nucleophilic addition to the cyclic imine precursor significantly minimizes epimerization at C6, enhancing overall stereochemical fidelity [4].
Transitioning from laboratory-scale synthesis to industrially viable production of 6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane necessitates strategic process intensification. Patent WO2019183636A1 discloses a telescoped three-step sequence wherein the azaspiro core formation, Cbz protection, and carbonyl reduction are performed without intermediate purification, reducing overall process time by 40% and increasing yield to 78% compared to step-isolated approaches [1]. For large-scale operations (>100g), continuous flow hydrogenation of the 1-oxo precursor (6-Cbz-1-oxo-6-aza-spiro[3.4]octane) demonstrates significant advantages: utilizing a packed-bed reactor with PtO₂ catalyst (1% w/w) at 50 bar H₂ and 50°C achieves >99% conversion in <10 minutes residence time, compared to 2-4 hours in batch mode [3] [4]. Solvent selection critically impacts sustainability metrics – switching from THF to 2-MeTHF in the reduction step enables aqueous extraction and reduces energy consumption during recovery by 30% [4]. Additionally, catalytic waste-stream remediation techniques have been implemented, such as immobilized lipase-mediated decomposition of reduction byproducts, aligning with green chemistry principles for industrial manufacturing.
Table 3: Scalability Metrics for Key Synthetic Approaches
Process Parameter | Laboratory Scale (5g) | Pilot Scale (100g) | Industrial Scale (1kg) |
---|---|---|---|
Overall Yield | 65% | 72% | 78% |
Reduction Time (h) | 2.0 | 1.5 | 0.17 (flow) |
Solvent Consumption (L/kg) | 120 | 85 | 60 |
Purity Specifications | >90% | >95% | >99% |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: